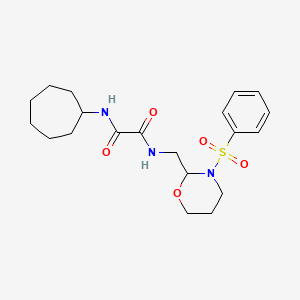
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a unique chemical compound known for its complex structure and wide range of applications in scientific research. This compound belongs to the class of oxalamides and features a cycloheptyl group, a phenylsulfonyl-substituted oxazinan ring, and an oxalamide backbone. Its distinct chemical structure lends itself to various chemical reactions and applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves a multi-step reaction sequence. The starting materials include cycloheptylamine, phenylsulfonyl oxazinan, and oxalyl chloride. The general synthetic route involves:
Step 1 Synthesis of the oxazinan derivative: - The 1,3-oxazinan-2-yl compound is synthesized by the reaction of an amine with an aldehyde or ketone in the presence of a catalyst.
Step 2 Introduction of the phenylsulfonyl group: - The oxazinan intermediate is then reacted with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl substituent.
Step 3 Coupling with cycloheptylamine: - The phenylsulfonyl-substituted oxazinan is then coupled with cycloheptylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to form the desired product.
Step 4 Oxalamide formation:
Industrial Production Methods
Industrial production of this compound might involve optimizing the reaction conditions, such as temperature, pressure, and solvent selection, to enhance yield and purity. Batch or continuous flow synthesis methods could be utilized to scale up the production process.
化学反応の分析
Types of Reactions
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: : The phenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: : The oxalamide backbone may undergo reduction under specific conditions to form amines.
Substitution: : The compound can participate in nucleophilic substitution reactions at the oxazinan ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: : Hydrogen gas or lithium aluminium hydride can be employed.
Substitution: : Nucleophiles like alkoxides or thiolates are typically used in these reactions.
Major Products
Oxidation produces sulfonic acids and other oxidized derivatives.
Reduction yields primary or secondary amines.
Substitution reactions generate various substituted oxalamides.
科学的研究の応用
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide finds applications in:
Chemistry: : As a precursor in the synthesis of more complex molecules.
Biology: : For probing enzyme mechanisms and as a ligand in studying protein interactions.
Medicine: : Potential therapeutic agent in drug discovery for its activity on molecular targets.
Industry: : Used in materials science for its unique chemical properties.
作用機序
The mechanism by which N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects is through its interaction with specific molecular targets. The oxazinan ring can bind to enzyme active sites or receptor proteins, influencing their activity. This binding may affect various signaling pathways, leading to the compound's observed effects.
類似化合物との比較
Compared to other oxalamides, N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide stands out due to the presence of the cycloheptyl group and the phenylsulfonyl-substituted oxazinan ring. Similar compounds might include:
N1-cyclohexyl-N2-(1,3-oxazinan-2-yl)oxalamide
N1-cyclopentyl-N2-(1,3-oxazinan-2-yl)oxalamide
Each of these compounds, while structurally related, offers distinct properties and reactivities, making this compound unique in its applications and chemical behavior.
特性
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c24-19(20(25)22-16-9-4-1-2-5-10-16)21-15-18-23(13-8-14-28-18)29(26,27)17-11-6-3-7-12-17/h3,6-7,11-12,16,18H,1-2,4-5,8-10,13-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHUFGZXOCPVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
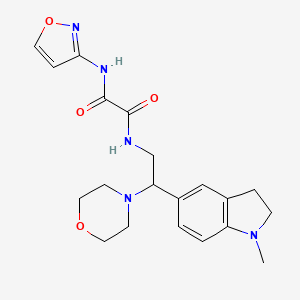

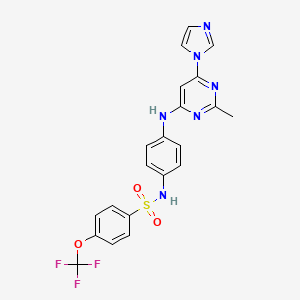
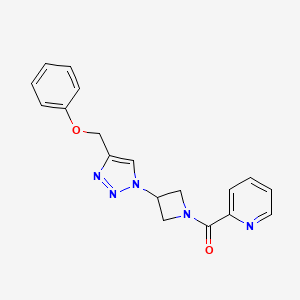
![6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956231.png)
![methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2956232.png)
![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956236.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2956237.png)
![3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B2956238.png)
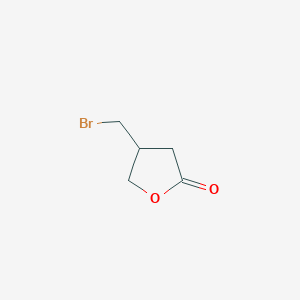
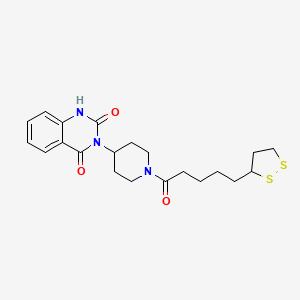
![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2956242.png)
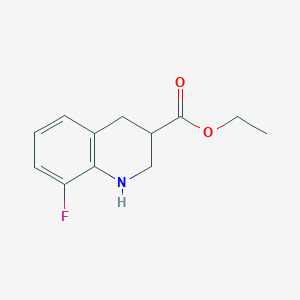
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2956245.png)
